Product packaging for 2-Methyl-4-(prop-2-en-1-yloxy)aniline(Cat. No.:)

2-Methyl-4-(prop-2-en-1-yloxy)aniline

Cat. No.: B7845947
M. Wt: 163.22 g/mol
InChI Key: MTYBMWCCUZRYJR-UHFFFAOYSA-N
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Description

2-Methyl-4-(prop-2-en-1-yloxy)aniline is a chemical compound of interest in organic chemistry and materials science research. This aniline derivative features an allyl ether group (-O-CH2-CH=CH2) attached to the aromatic ring, a functionality known for its reactivity and potential as a synthetic intermediate . While specific applied research for this exact compound is not extensively documented in public sources, compounds with similar aniline and ether substructures are frequently utilized in the synthesis of more complex molecules, including pharmaceutical candidates and functional materials . The presence of both the electron-donating aniline and the versatile allyl group makes this compound a valuable scaffold for further chemical transformations, such as electrophilic aromatic substitution or reactions involving the terminal alkene. This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B7845947 2-Methyl-4-(prop-2-en-1-yloxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-prop-2-enoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h3-5,7H,1,6,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYBMWCCUZRYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 2 Methyl 4 Prop 2 En 1 Yloxy Aniline and Analogues

Conventional Synthetic Approaches to Substituted Allyloxyanilines

Conventional methods for synthesizing substituted allyloxyanilines, such as 2-Methyl-4-(prop-2-en-1-yloxy)aniline, typically involve a multi-step process. These approaches often begin with readily available starting materials and employ well-established chemical reactions.

Multi-step Reaction Sequences from Readily Available Precursors

The synthesis of this compound generally commences from a substituted phenol (B47542), such as 2-methyl-4-nitrophenol (B1582141). The key steps in this sequence are the etherification of the phenolic hydroxyl group followed by the reduction of the nitro group to an amine.

A common and versatile method for the formation of the ether linkage is the Williamson ether synthesis . This S\textsubscript{N}2 reaction involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, 2-methyl-4-nitrophenol is first deprotonated with a suitable base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an allyl halide, typically allyl bromide, to form the desired 4-allyloxy-2-methylnitrobenzene intermediate. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF) and may require heating to achieve a reasonable reaction rate and yield. wikipedia.orgmasterorganicchemistry.com

The following table summarizes a typical Williamson ether synthesis for a related compound:

PrecursorReagentBaseSolventConditionsProductYield
2-Allyl-4-bromo-6-nitrophenolAllyl bromideK₂CO₃AcetoneReflux, 1 h1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzeneHigh

Data sourced from a modified literature procedure for a similar bromo-substituted analogue.

Conversion of Nitroaromatic Precursors to Anilines via Reduction Techniques

The final step in the conventional synthesis is the reduction of the nitro group of the 4-allyloxy-2-methylnitrobenzene intermediate to the corresponding aniline (B41778). A variety of reducing agents and methods can be employed for this transformation.

Classical methods for nitro group reduction include the use of metals in acidic media, such as iron in the presence of hydrochloric acid (Béchamp reduction) or tin in hydrochloric acid. commonorganicchemistry.com These methods are effective but can generate significant amounts of metallic waste. Another common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This method is often cleaner but can sometimes lead to the reduction of other functional groups, such as the allyl double bond, if not carefully controlled.

The following table provides an overview of common reagents used for the reduction of nitroaromatics:

ReagentConditionsSelectivity
H₂/Pd/CVariesCan reduce other functional groups
H₂/Raney NickelVariesCan be used to avoid dehalogenation
Fe/AcidAcidic (e.g., AcOH)Mild, can tolerate other reducible groups
Zn/AcidAcidic (e.g., AcOH)Mild, can tolerate other reducible groups
SnCl₂VariesMild, can tolerate other reducible groups
Na₂SVariesCan be selective for one nitro group

This table summarizes common reduction methods for nitroarenes. commonorganicchemistry.com

Green Chemistry Protocols for Anilines Synthesis Applicable to this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of these principles have been applied to the synthesis of anilines.

Solvent-Free and Aqueous Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of anilines, several solvent-free and aqueous methods have been developed. For instance, the reduction of nitroaromatics can be carried out using hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) under solvent-free conditions, often accelerated by microwave irradiation. researchgate.net Metal-free reduction of nitroaromatics has also been achieved using tetrahydroxydiboron (B82485) in water, which serves as both the solvent and the hydrogen source. organic-chemistry.org These methods offer advantages in terms of reduced environmental impact and simplified work-up procedures.

Microwave-Assisted Synthetic Accelerations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netbenthamdirect.combenthamscience.com In the context of Williamson ether synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. wikipedia.orgresearchgate.netbenthamdirect.combenthamscience.com For the reduction of nitroarenes, microwave heating has been used in conjunction with catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) and a catalyst such as Pd/C or Pt/C. researchgate.net These reactions are typically complete within a few minutes at elevated temperatures. researchgate.net

The following table illustrates the impact of microwave assistance on the Williamson ether synthesis:

MethodReaction TimeYield
Conventional Heating1.5 - 8 hours6 - 29%
Microwave Irradiation (130 °C)10 minutes20 - 55%

Data compiled from various lab sections incorporating microwave technology. wikipedia.org

Heterogeneous and Homogeneous Catalysis for Sustainable Production

Catalysis plays a crucial role in sustainable chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Both heterogeneous and homogeneous catalysts have been extensively studied for the reduction of nitroaromatics.

Heterogeneous catalysts , such as platinum, palladium, or nickel supported on materials like carbon, silica (B1680970), or alumina, are widely used due to their ease of separation from the reaction mixture and potential for recycling. qualitas1998.netnih.gov Recent advancements have focused on developing nanostructured catalysts that exhibit enhanced activity and selectivity. qualitas1998.net For example, nanostructured platinum catalysts supported on organosilica have been shown to be effective for the selective reduction of nitroarenes with high yields and good reusability. qualitas1998.net

Homogeneous catalysts , which are soluble in the reaction medium, offer the advantage of high activity and selectivity due to their well-defined active sites. acs.org While separation can be more challenging than with heterogeneous catalysts, significant progress has been made in developing recyclable homogeneous catalysts. For instance, ruthenium and iron complexes have been used for the reduction of nitroaromatics in the presence of a non-aqueous solvent under hydrogen pressure, showing high conversions and selectivities. google.com Manganese-based catalysts have also been developed for the hydrogenation of nitroarenes, operating under relatively mild conditions and tolerating a broad range of functional groups. acs.org

The following table summarizes the performance of different catalytic systems in the reduction of nitroarenes:

Catalyst TypeCatalystReaction ConditionsKey Advantages
HeterogeneousSiliaCat Pt⁰Hydrogen balloon, RT, MethanolHigh yield, catalyst reusability
HeterogeneousNi/Ce on SiO₂H₂ (40 bar), 60 °C, MethanolLow cost, good activity
Homogeneous[RuCl₂(PPh₃)₃]H₂, Benzene (B151609)/Ethanol (B145695), 35-160 °CHigh selectivity for nitro group
HomogeneousMn-pincer complexH₂ (80 bar), 130 °C, TolueneAir-stable catalyst, high yields

This table presents a comparison of different catalytic approaches for nitroarene reduction. qualitas1998.netnih.govacs.orggoogle.com

Amberlite Resin-Catalyzed Transformations

Amberlite resins, which are polymeric materials with various functional groups, serve as effective heterogeneous catalysts in a range of organic transformations. Their application in syntheses related to this compound typically involves leveraging their acidic or basic properties to facilitate key bond-forming steps. For instance, acidic Amberlite resins can be employed as solid acid catalysts in etherification reactions, such as the O-allylation of a phenolic precursor.

The primary advantages of using Amberlite resins include the ease of catalyst separation from the reaction mixture by simple filtration, the potential for catalyst regeneration and reuse, and often milder reaction conditions compared to their homogeneous counterparts. This aligns with the principles of green chemistry by minimizing waste and simplifying purification processes. While specific literature detailing the use of Amberlite for the direct synthesis of this compound is sparse, its utility in analogous etherification and amination reactions is well-established.

Silica Sulfuric Acid Catalysis

Silica sulfuric acid (SSA) has emerged as a powerful, stable, and reusable solid acid catalyst for numerous organic reactions. researchgate.net It is prepared by the immobilization of sulfuric acid onto a silica support, combining the catalytic activity of sulfuric acid with the practical benefits of a heterogeneous system. nih.gov SSA is noted for its high efficiency as a Brønsted-Lowry acid catalyst in various transformations, including esterifications, etherifications, and multi-component reactions. researchgate.netnih.gov

In the context of synthesizing scaffolds like this compound, SSA can catalyze key steps such as the O-allylation of the precursor 2-methyl-4-aminophenol or 2-methyl-4-nitrophenol. The mechanism involves the activation of a reactant, such as an aldehyde's carbonyl group, through hydrogen bonding with the acidic protons on the SSA surface. nih.gov This enhances reactivity and allows the reaction to proceed under solvent-free or more environmentally benign conditions, often with improved yields and shorter reaction times. researchgate.netresearchgate.net The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. researchgate.net

Table 1: Comparison of Heterogeneous Catalyst Applications in Relevant Organic Syntheses

Catalyst System Reaction Type Typical Substrates Key Advantages Reference
Amberlite Resin Etherification, Amination Phenols, Amines Easy separation, Reusable, Mild conditions tcichemicals.com
Silica Sulfuric Acid (SSA) Condensation, Etherification Aldehydes, Phenols, Amines High efficiency, Reusable, Solvent-free potential researchgate.netnih.gov

Chemo- and Regioselective Functionalization for this compound Scaffolds

The construction of the this compound molecule requires precise control over the introduction of its distinct functional groups: the aniline nitrogen, the ether oxygen, and the specific substitution pattern on the aromatic ring. Chemo- and regioselective strategies are therefore paramount.

O-Allylation Strategies for Allyloxy Group Introduction

The introduction of the allyloxy group is most commonly achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This process typically involves the O-allylation of a phenolic precursor, such as 2-methyl-4-nitrophenol. nih.gov In this reaction, the phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an allyl halide, typically allyl bromide or allyl chloride.

Commonly used bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is often carried out in polar aprotic solvents like acetone or acetonitrile. rsc.org The choice of reagents and conditions can be optimized to achieve high yields of the desired 4-allyloxy ether intermediate. This intermediate, 1-allyloxy-2-methyl-4-nitrobenzene, can then be carried forward to the final aniline product.

Table 2: O-Allylation Strategies for Phenolic Precursors

Precursor Allylating Agent Base Solvent Conditions Product Reference
2-Nitroaniline derivatives 1-Bromoalk-2-yne NaH Acetonitrile 0 °C to RT, 40h N-alkynylated 2-nitroaniline rsc.org
4-Nitrophenol Allyl Bromide K₂CO₃ Acetone Reflux 1-Allyloxy-4-nitrobenzene
Phenols Allylic Acetates Pd catalyst / K₂CO₃ Water Ambient Allylic ethers rsc.org

Aromatic Nitration and Subsequent Reduction for Aniline Formation

A classical and effective route to the aniline moiety involves the electrophilic nitration of an aromatic precursor followed by the reduction of the resulting nitro group. youtube.com For this compound, a logical starting material is m-cresol (B1676322) (3-methylphenol).

The nitration of m-cresol is a critical step where regioselectivity is a key concern. The hydroxyl and methyl groups are both ortho-, para-directing activators. Nitration with nitric acid in the presence of sulfuric acid typically yields a mixture of isomers. rsc.org Reaction conditions, such as temperature and acid concentration, can be adjusted to influence the isomer ratios, with the goal of maximizing the formation of 2-methyl-4-nitrophenol. rsc.orgcore.ac.uk However, the formation of byproducts, including other isomers like 2-methyl-6-nitrophenol (B87177) and oxidation products, is common. rsc.orggoogle.com

Once the desired 2-methyl-4-nitrophenol intermediate is obtained (either through direct nitration of m-cresol or after O-allylation of 4-nitrophenol), the nitro group is reduced to form the primary amine. This transformation is reliably achieved using a variety of reducing agents. chemistrysteps.com Standard methods include catalytic hydrogenation with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C) or using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). youtube.comchemistrysteps.com These methods are generally high-yielding and provide a direct pathway to the aniline functional group.

Smiles Rearrangement Approaches from Phenolic Precursors

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that provides an elegant method for converting phenols into corresponding anilines. tcichemicals.comderpharmachemica.com This reaction involves the transformation of a C-O bond into a C-N bond, making it a powerful tool for synthesizing aniline derivatives. derpharmachemica.comacs.org The general process involves reacting a phenol with a reagent like 2-bromoisobutyramide under basic conditions. tcichemicals.com

The reaction proceeds through the formation of a phenoxyether intermediate, which then undergoes an intramolecular rearrangement where the nitrogen-containing moiety attacks the aromatic ring at the carbon atom attached to the ether oxygen. tcichemicals.com This process is facilitated by an electron-withdrawing group positioned ortho or para to the reacting ether linkage, which stabilizes the intermediate Meisenheimer complex. acs.org A subsequent hydrolysis step yields the final aniline derivative. tcichemicals.com This one-pot conversion offers a practical alternative to other multi-step sequences for synthesizing complex anilines from readily available phenolic precursors. tcichemicals.comacs.org

Synthesis of Structural Analogues and Isomers for Comparative Research

The synthesis of structural analogues and isomers of this compound is crucial for comparative research, particularly in fields like medicinal chemistry and materials science, where structure-activity relationships (SAR) are investigated. These analogues can be designed by systematically modifying different parts of the parent molecule.

Modifications can include:

Altering the Ether Linkage: Replacing the allyl group (prop-2-en-1-yl) with other functionalities, such as a propargyl group (prop-2-yn-1-yl) to yield 2-methyl-4-(prop-2-yn-1-yloxy)aniline, can probe the influence of the ether side chain's electronic properties and steric bulk. rsc.orguni.lu

Modifying the Aniline Nitrogen: N-alkylation or N-acylation of the aniline can produce derivatives like N-methyl-2-methyl-4-(prop-2-en-1-yloxy)aniline. These changes directly alter the basicity and nucleophilicity of the nitrogen atom.

The synthesis of these analogues often follows similar chemical pathways as the parent compound, such as O-alkylation/alkynylation, nitration-reduction sequences, or other C-N bond-forming reactions. rsc.orgsci-hub.se For example, palladium-catalyzed C-H alkynylation has been reported as a method for introducing alkyne groups at the para-position of aniline derivatives. nih.gov

Table 3: Examples of Synthesized Structural Analogues for Comparative Studies

Compound Name Structural Modification from Parent Compound Synthetic Approach Highlight Reference
2-Methyl-4-(prop-2-yn-1-yloxy)aniline Ether linkage changed from allyl to propargyl O-propargylation of a phenolic precursor uni.lu
N-Methyl-4-(prop-2-yn-1-yloxy)aniline N-methylation and ether linkage modification N-alkylation, O-propargylation uni.lu
para-Alkynylated Aniline Derivatives Direct C-H functionalization of the aniline ring Pd/S,O-ligand catalyzed C-H alkynylation nih.gov
2-Methylquinoline-4-carboxylic acids Different heterocyclic core Doebner reaction from aniline derivatives sci-hub.se

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Prop 2 En 1 Yloxy Aniline

Reactivity Profiles of the Aromatic Amino Group

The aromatic amino group (-NH2) is a potent, electron-donating group that significantly influences the reactivity of the benzene (B151609) ring and participates directly in numerous nucleophilic reactions. Its reactivity can be modulated by converting it into other functional groups, thereby expanding its synthetic utility.

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile, readily participating in alkylation and acylation reactions.

Alkylation: The reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. The reaction of aniline (B41778) with methyl radicals, for instance, can proceed through addition to the ring or abstraction from the amino group. nih.gov

Acylation: Acylation of the amino group is a common and synthetically useful transformation. Reaction with acyl chlorides or anhydrides, such as acetic anhydride, converts the highly activating amino group into a moderately activating acetamido group. libretexts.org This transformation is crucial for several reasons:

It reduces the high reactivity of the aromatic ring towards electrophiles, preventing polysubstitution. libretexts.org

It protects the amino group from oxidation.

It circumvents issues in reactions like the Friedel-Crafts reaction, where the free amino group would form a complex with the Lewis acid catalyst. libretexts.org

The resulting amide can be readily hydrolyzed back to the aniline under acidic or basic conditions. libretexts.org

Table 1: Representative Nucleophilic Reactions of the Amino Group

Reaction Type Reagent Product Type Conditions Significance
Alkylation Alkyl Halide (R-X) N-Alkylated Aniline Varies Forms secondary/tertiary amines
Acylation Acetic Anhydride N-Acetylated Aniline Pyridine (base) Protects amino group, moderates reactivity libretexts.org

Primary aromatic amines like 2-Methyl-4-(prop-2-en-1-yloxy)aniline can be converted into highly versatile intermediates known as aryl diazonium salts. This process, called diazotization, involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C). libretexts.orgcsbsju.eduyoutube.com The resulting diazonium salt contains an excellent leaving group, dinitrogen gas (N2), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com

Sandmeyer Reaction: This is a key transformation of aryl diazonium salts, utilizing copper(I) salts as catalysts to introduce halides or a cyano group. masterorganicchemistry.comwikipedia.orgnih.gov

Chlorination/Bromination: Using CuCl or CuBr introduces chlorine or bromine onto the aromatic ring. masterorganicchemistry.com

Cyanation: Using CuCN allows for the formation of benzonitriles, which are valuable precursors for carboxylic acids via hydrolysis. libretexts.org

Other Transformations:

Iodination: Aryl iodides can be formed by treating the diazonium salt with potassium iodide (KI), a reaction that does not typically require a copper catalyst. libretexts.orgorganic-chemistry.org

Hydroxylation: Heating the diazonium salt in aqueous acid (a reaction sometimes called "Verkochung") or using copper(I) oxide in the presence of copper(II) nitrate (B79036) replaces the diazonium group with a hydroxyl group to form a phenol (B47542). libretexts.orgwikipedia.org

Fluorination (Balz-Schiemann Reaction): This is achieved by forming the diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the corresponding aryl fluoride. libretexts.org

Reductive Deamination: The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H3PO2). libretexts.org

These reactions are synthetically powerful as they enable the introduction of functional groups that are often difficult to install through direct electrophilic aromatic substitution. libretexts.orgorganic-chemistry.org

Table 2: Key Transformations of the Aryl Diazonium Salt Derived from this compound

Reaction Name Reagent(s) Product Functional Group Reference(s)
Sandmeyer (Chlorination) CuCl -Cl masterorganicchemistry.comwikipedia.org
Sandmeyer (Bromination) CuBr -Br masterorganicchemistry.comwikipedia.org
Sandmeyer (Cyanation) CuCN -CN libretexts.orgwikipedia.org
Iodination KI -I libretexts.orgorganic-chemistry.org
Hydroxylation H2O, H+, Heat or Cu2O, Cu(NO3)2 -OH libretexts.orgwikipedia.org
Balz-Schiemann HBF4, Heat -F libretexts.org
Deamination H3PO2 -H libretexts.org

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comredalyc.org The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing the water formed. nih.gov

Imines are important intermediates in organic synthesis and are found in many biologically active compounds. redalyc.orgnih.gov The reaction is general and can be performed with a wide variety of carbonyl compounds. For example, a catalyst-free synthesis of 2-benzyl N-substituted anilines has been developed through a sequential imine condensation–isoaromatization pathway. nih.gov

Table 3: Imine Formation with Various Carbonyl Compounds

Carbonyl Reactant Product Type Key Feature Reference(s)
Benzaldehyde N-Benzylidene-2-methyl-4-(prop-2-en-1-yloxy)aniline Aldimine from an aromatic aldehyde masterorganicchemistry.com
Acetone (B3395972) N-(Propan-2-ylidene)-2-methyl-4-(prop-2-en-1-yloxy)aniline Ketimine from a simple ketone masterorganicchemistry.com
Cyclohexanone N-Cyclohexylidene-2-methyl-4-(prop-2-en-1-yloxy)aniline Ketimine from a cyclic ketone nih.gov

Transformations Involving the Terminal Alkene Moiety of the Allyloxy Group

The prop-2-en-1-yloxy (allyloxy) group provides a second site of reactivity through its terminal carbon-carbon double bond. This moiety can participate in electrophilic additions and pericyclic rearrangements.

The double bond of the allyloxy group is susceptible to attack by electrophiles. These reactions proceed via the addition of an electrophile to the double bond, typically forming a more stable carbocation intermediate, which is then attacked by a nucleophile.

Common electrophilic addition reactions include:

Halogenation: Addition of halogens like bromine (Br2) or interhalogens like iodine monochloride (ICl) across the double bond to form dihaloalkanes.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms.

Hydration: Acid-catalyzed addition of water to form an alcohol.

These reactions can sometimes be followed by or compete with electrophile-induced cyclization, where a proximate nucleophile within the molecule attacks the intermediate formed after the initial electrophilic attack on the alkyne or alkene. nih.gov

The allyl aryl ether structure of this compound is primed for pericyclic reactions, most notably the Claisen rearrangement.

Claisen Rearrangement: This is a libretexts.orglibretexts.org-sigmatropic rearrangement that occurs upon heating, where the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. scirp.org The reaction proceeds through a concerted, cyclic transition state. scirp.org For this compound, the allyl group would migrate to the C-3 position, which is ortho to the ether linkage, to yield 2-allyl-6-methyl-4-aminophenol after tautomerization of the intermediate dienone. The aza-Claisen rearrangement is also a known efficient method for synthesizing substituted anilines. rsc.org The thio-Claisen rearrangement, a sulfur analogue, is also a well-studied libretexts.orglibretexts.org sigmatropic rearrangement. semanticscholar.orgresearchgate.net

Electrophilic Cyclization: In the presence of electrophiles such as iodine (I2) or iodine monochloride (ICl), N-alkynyl anilines can undergo electrophilic cyclization to form substituted quinolines. nih.gov While the substrate has an alkene, not an alkyne, similar principles of electrophile-induced cyclization could potentially lead to the formation of heterocyclic ring systems under specific conditions, where the amino group or the aromatic ring acts as the internal nucleophile. For instance, studies on N-alkyne-substituted pyrroles show that electrophilic activation of the triple bond can lead to intramolecular addition and cyclization. beilstein-journals.org

Pericyclic Rearrangements and Cyclizations

Sigmatropic Rearrangements (e.g., Meisenheimer-type)

The structure of this compound is primed for sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma bond.

The most prominent sigmatropic shift for this molecule is the aromatic Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement. organic-chemistry.orgwikipedia.org Upon heating, the allyl group migrates from the ether oxygen to the ortho-position of the aromatic ring. masterorganicchemistry.com This concerted process proceeds through a cyclic, six-membered transition state. The initial product is a dienone, which rapidly tautomerizes to the more stable aromatic phenol. Given the substitution pattern of the starting material, the allyl group would migrate to the carbon at position 3, ortho to the oxygen and meta to the amino group.

The Meisenheimer rearrangement is another type of sigmatropic shift, specifically a tsijournals.comresearchgate.net-rearrangement of a tertiary amine N-oxide to an O-allyl-hydroxylamine. researchgate.netwikipedia.org For this to occur with the target molecule, it would first need to be N-allylated and subsequently oxidized to the corresponding N-oxide. The rearrangement would then proceed upon heating. nih.govacs.orgnih.gov

A related transformation is the aza-Claisen rearrangement , the nitrogen analog of the Claisen rearrangement. tsijournals.comtcichemicals.comtcichemicals.com This would require an isomeric starting material, N-allyl-2-methyl-4-hydroxyaniline, to produce an ortho-allyl aniline.

Metal-Catalyzed Functionalizations of the Olefin

The terminal alkene of the prop-2-en-1-yloxy group is a versatile handle for various metal-catalyzed transformations. These reactions allow for the extension and diversification of the side chain without altering the core aniline structure. One important class of such reactions is the transition metal-catalyzed hydroarylation, which can form a new carbon-carbon bond between the olefin and another aromatic ring. digitellinc.com

Table 2: Potential Metal-Catalyzed Olefin Functionalizations

Reaction Type Typical Catalyst Potential Product Feature
Hydroformylation Rhodium or Cobalt complexes Introduction of an aldehyde group
Wacker Oxidation Palladium(II)/Copper(II) Formation of a methyl ketone
Heck Coupling Palladium(0) complexes Arylation or vinylation of the double bond

| Olefin Metathesis | Ruthenium (Grubbs') or Molybdenum catalysts | Cross-coupling with other olefins |

Electrophilic Aromatic Substitution and C-H Functionalization on the Phenyl Ring

The electron-rich nature of the phenyl ring in this compound, activated by both the amino and alkoxy groups, makes it susceptible to electrophilic attack and a good candidate for modern C-H functionalization reactions. youtube.com

Directed ortho-Metalation and Related Strategies (Potential)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgwikiwand.com It utilizes a directing metalation group (DMG) to chelate an organolithium base, leading to deprotonation at the adjacent ortho position. organic-chemistry.org In this compound, both the ether oxygen and the amino group (typically after conversion to a more effective DMG like an amide or carbamate) can direct metalation. uwindsor.caorganic-chemistry.org

Ether-directed: The allyloxy group would direct lithiation to the C3 and C5 positions. The C3 position is more sterically hindered by the adjacent methyl group.

Amine-directed: A protected amino group (e.g., as a pivalamide) would strongly direct lithiation to the C5 position.

Subsequent quenching of the resulting aryllithium intermediate with an electrophile allows for the introduction of a wide range of substituents with high regiocontrol.

Transition Metal-Catalyzed C-H Activation and Chalcogenation

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. youtube.com For aniline derivatives, the amino group can act as a directing group in transition metal-catalyzed C-H activation. kaist.ac.kr Nickel-catalyzed C-H chalcogenation, for instance, allows for the introduction of sulfur (thiolation) or selenium (selenylation) at the ortho-position to a directing group. nih.gov In the case of this compound, the amino group would first need to be modified with a suitable directing group (e.g., a pyrimidinyl or picolinamide (B142947) group) to facilitate ortho-C-H activation and subsequent chalcogenation at the C5 position. Copper-catalyzed N-H bond chalcogenation is also a known transformation for anilines. acs.orgrsc.org

Oxidative Functionalization of Aromatic C-H Bonds

The oxidative functionalization of C-H bonds represents an atom-economical approach to form new bonds. acs.orgnih.gov For instance, rhodium-catalyzed oxidative cross-coupling reactions have been developed for aniline derivatives, enabling the synthesis of unsymmetrical biaryls. nih.gov This methodology could potentially be applied to this compound to couple it with other aromatic or heteroaromatic partners. The reaction typically requires a directing group on the aniline nitrogen and an oxidant to regenerate the active catalyst. The regioselectivity is controlled by the directing group, favoring the less sterically hindered ortho C-H bond.

Cascade and Domino Reactions Incorporating this compound as a Substrate

The structure of this compound is particularly amenable to cascade reactions, where a single synthetic operation generates multiple new bonds and increases molecular complexity in one pot. The allyloxyaniline moiety is a classic precursor for the Claisen rearrangement, which can serve as the initiating step for subsequent cyclization events.

Copper-Catalyzed Rearrangement/Oxa-Michael Addition Processes

While specific literature on the copper-catalyzed rearrangement of this compound is not extensively detailed, the reactivity can be inferred from well-established precedents involving related O-allyl aryl ethers. The foundational step is a thermal or metal-catalyzed nih.govnih.gov-sigmatropic Claisen rearrangement. This process would transform this compound into its corresponding intermediate, 3-allyl-2-methyl-4-hydroxyaniline.

Following this rearrangement, the newly formed ortho-allyl phenol intermediate is primed for a subsequent intramolecular cyclization. Copper catalysts are known to facilitate domino processes that combine C-O coupling with Claisen rearrangements organic-chemistry.org. In this case, a copper catalyst could promote an intramolecular oxa-Michael addition (or a related O-arylation) where the phenolic oxygen attacks the allyl double bond, leading to the formation of a dihydrofuran or dihydropyran ring fused to the aniline core.

A plausible copper-catalyzed domino sequence is outlined below:

Claisen Rearrangement: The initial nih.govnih.gov-sigmatropic shift, potentially facilitated by a copper(I) or copper(II) catalyst, yields the ortho-allyl aminophenol intermediate.

Intramolecular Oxa-Michael Addition: The copper catalyst then activates the allyl group, enabling the nucleophilic phenolic oxygen to attack, forming a five- or six-membered heterocyclic ring. Research on copper-catalyzed domino reactions has demonstrated the synthesis of complex nitrogen-containing heterocycles through similar intermolecular N-arylation and intramolecular O-arylation pathways nih.gov.

The reaction conditions for such transformations on analogous substrates often involve a copper salt (e.g., CuI, CuCl) and a ligand in a high-boiling solvent.

Table 1: Representative Conditions for Copper-Catalyzed Domino Reactions on Analogous Substrates

Catalyst SystemLigandSolventTemperature (°C)Reaction Type ExampleReference
CuI1,10-PhenanthrolineToluene80-110C-O Coupling/Claisen Rearrangement organic-chemistry.org
CuIDMEDADMSO120Domino N-arylation/O-arylation nih.gov

Palladium-Catalyzed Cycloaddition and Annulation Sequences

The aniline and allyl functionalities within this compound offer two distinct handles for palladium-catalyzed transformations. Palladium catalysis is a powerful tool for C-C and C-N bond formation and could be employed to construct novel polycyclic systems from this substrate.

One potential pathway involves an intramolecular aminopalladation or a Heck-type cyclization. After the initial Claisen rearrangement to 3-allyl-2-methyl-4-hydroxyaniline, the amino group could undergo a palladium-catalyzed intramolecular cyclization onto the allyl moiety to furnish a nitrogen-containing heterocycle.

Alternatively, the aniline itself can act as a directing group for C-H activation. Palladium-catalyzed ortho-arylation of unprotected anilines has been demonstrated, providing a route to 2,6-disubstituted anilines acs.orgnih.gov. For this compound, this could enable the introduction of an aryl group at the C5 position (ortho to the amine). If the introduced aryl group contains a suitable functional group, a subsequent palladium-catalyzed annulation could yield a carbazole (B46965) or phenoxazine (B87303) derivative.

Table 2: Examples of Palladium-Catalyzed Annulation and Arylation of Anilides/Anilines

CatalystLigand/AdditiveReactant TypeSolventReactionReference
Pd(OAc)₂P(o-tol)₃ / K₂CO₃Anilide + Aryl IodideDMAortho-Arylation nih.gov
[Pd(cinnamyl)Cl]₂[2,2′-Bipyridin]-6(1H)-oneAniline + Aryl BromideTolueneortho-Arylation acs.org

Multicomponent Coupling Reactions (e.g., A3-coupling)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step. The A3 coupling (Aldehyde-Alkyne-Amine) is a prominent MCR used to synthesize propargylamines. As a primary aniline, this compound is a suitable substrate for this reaction.

In a typical A3 coupling, the aniline and an aldehyde react to form an in-situ imine or iminium ion. Simultaneously, a copper or other transition metal salt activates a terminal alkyne, forming a metal acetylide. The acetylide then performs a nucleophilic attack on the imine, yielding the propargylamine (B41283) product. The reaction is atom-economical and allows for significant structural diversity. The inclusion of the allyloxy and methyl groups from the parent aniline would result in a highly functionalized propargylamine, which could be used for further synthetic elaborations.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the transformations involving this compound, mechanistic studies would focus on identifying key intermediates and determining the rate-limiting steps of the cascade processes.

Experimental Elucidation of Reaction Intermediates

The primary intermediate in many of the proposed cascade reactions is the Claisen rearrangement product, 3-allyl-2-methyl-4-hydroxyaniline. This intermediate could potentially be isolated by running the reaction at lower temperatures or for shorter times, or by choosing a catalyst that favors rearrangement but is inefficient for the subsequent cyclization.

For metal-catalyzed steps, the elucidation of intermediates is more complex. In copper-catalyzed allylic amination of olefins, copper(I) complexes involving the alkene have been implicated as reactive intermediates nih.gov. For instance, a complex between the copper catalyst and the allyl group of the rearranged intermediate could be a key species prior to the intramolecular cyclization. Spectroscopic techniques (NMR, IR) and, in some cases, X-ray crystallography of isolated stable analogues are used to characterize such intermediates. In the oxidative coupling of naphthylamines, π-π stacking interactions between the ligand and substrate have been proposed to stabilize reactive intermediates, a phenomenon that could also be relevant in transformations of this compound acs.org.

Kinetic and Stereochemical Studies to Determine Rate-Limiting Steps

In a study of palladium-catalyzed ortho-arylation of anilines, a kinetic isotope effect (KIE) of 4.2 was observed when using a deuterated aniline, strongly suggesting that the C-H bond activation is the turnover-limiting step of the catalytic cycle acs.org. Similar KIE experiments could be designed for the C-H activation or cyclization of this compound or its rearranged isomer to pinpoint the RDS.

Stereochemical studies would be particularly important if the cascade reaction creates new chiral centers. For instance, in a potential intramolecular cyclization onto the allyl group, one or more stereocenters could be formed. The diastereoselectivity and enantioselectivity (if a chiral catalyst is used) of the reaction would provide crucial information about the transition state geometry of the bond-forming step.

Derivatization for Mechanistic Probes

The inherent reactivity of this compound, particularly its potential to undergo rearrangements and participate in cyclization reactions, necessitates the use of specifically designed derivatives to probe and elucidate the underlying reaction mechanisms. While detailed mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for the rational design of derivatives that can serve as powerful mechanistic probes. These derivatives are typically designed to introduce isotopic labels, alter electronic properties, or introduce steric bulk to systematically investigate transition states and reaction pathways.

One of the most pertinent reactions for this compound is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift that is common for aryl allyl ethers. wikipedia.orgorganic-chemistry.org Mechanistic investigations of this and other potential reactions can be significantly illuminated by studying the behavior of strategically derivatized forms of the parent molecule.

A primary strategy for probing reaction mechanisms is the use of isotopic labeling. By replacing an atom with its heavier isotope, chemists can trace the movement of atoms throughout a reaction without significantly altering the chemical properties of the molecule. In the context of this compound, isotopic labeling of the allyl group would be particularly insightful for studying the Claisen rearrangement. For example, a derivative with a carbon-14 (B1195169) (¹⁴C) or carbon-13 (¹³C) label at the γ-carbon of the allyl group would be expected to yield a product where the labeled carbon is directly attached to the aromatic ring, confirming the concerted, intramolecular nature of the rearrangement. libretexts.org

To further illustrate, consider the following proposed isotopic labeling study for the Claisen rearrangement of this compound:

DerivativeLabeled PositionExpected Product of Claisen RearrangementMechanistic Insight
2-Methyl-4-(3-¹⁴C-prop-2-en-1-yloxy)anilineC3 of the allyl group2-Allyl-6-methyl-4-(¹⁴C)-phenolTraces the connectivity of the allyl group during the rearrangement, confirming the wikipedia.orgwikipedia.org-sigmatropic shift.
2-Methyl-4-(1,1-D₂-prop-2-en-1-yloxy)anilineC1 of the allyl group2-(1,1-Dideuterioallyl)-6-methylphenolInvestigates potential kinetic isotope effects and confirms the integrity of the C1 position of the allyl group during the reaction.

Another approach to mechanistic probing involves the derivatization of the amino and methyl groups on the aniline ring. Modification of these substituents can provide valuable information on their electronic and steric influence on reaction rates and regioselectivity. For instance, acylation of the amino group to form the corresponding acetamide (B32628) derivative would decrease its electron-donating ability. Comparing the reaction kinetics of the acylated versus the non-acylated compound can quantify the role of the amino group's electronic contribution to the reaction.

The following table outlines potential derivatives of this compound that could be synthesized to probe various reaction mechanisms:

Derivative NameModification from Parent CompoundPotential Reaction StudiedInformation Gained
N-Acetyl-2-methyl-4-(prop-2-en-1-yloxy)anilineAcetylation of the amino groupClaisen Rearrangement, Electrophilic Aromatic SubstitutionRole of the amino group's electron-donating character on reaction rate and regioselectivity.
2-(Trifluoromethyl)-4-(prop-2-en-1-yloxy)anilineReplacement of the methyl group with a trifluoromethyl groupClaisen Rearrangement, Cyclization ReactionsImpact of a strongly electron-withdrawing group on the electronic environment of the aromatic ring and its effect on reaction pathways.
2-Methyl-4-(prop-2-yn-1-yloxy)anilineReplacement of the allyl group with a propargyl groupCyclization ReactionsExploration of alternative cyclization pathways, such as those leading to the formation of quinolines or other heterocyclic systems. rsc.org

Furthermore, derivatization can be employed to explore the synthesis of novel heterocyclic compounds. For example, the reaction of aniline derivatives with other reagents to form quinolines is a well-established area of research. sci-hub.se By using derivatives of this compound with different substituents on the aromatic ring or the allyl group, the scope and mechanism of such cyclization reactions can be systematically investigated. The electronic nature of the substituents on the aniline ring is known to influence the regioselectivity of these cyclizations. beilstein-journals.org

Iv. Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Prop 2 En 1 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A hypothetical ¹H NMR spectrum of 2-Methyl-4-(prop-2-en-1-yloxy)aniline would be expected to show distinct signals for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. The integration of each signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the dihedral angle between the coupled protons.

Expected ¹H NMR Data (Theoretical):

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Aromatic H (adjacent to -NH₂)6.6 - 6.8d~8-9
Aromatic H (adjacent to -OCH₂-)6.7 - 6.9dd, d~8-9, ~2-3
Aromatic H (between -CH₃ and -NH₂)6.5 - 6.7s-
-NH₂3.5 - 4.5br s-
=CH- (vinyl)5.9 - 6.1m~10-17 (trans), ~6-12 (cis), ~5-7 (geminal)
=CH₂ (vinyl)5.2 - 5.5m~10-17 (trans), ~6-12 (cis), ~1-2 (allylic)
-OCH₂-4.4 - 4.6dt~5-6, ~1-2
-CH₃2.0 - 2.2s-

Note: This is a hypothetical data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization state (sp³, sp², sp) and the electronegativity of the atoms attached to it.

Expected ¹³C NMR Data (Theoretical):

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-O (aromatic)148 - 152
C-N (aromatic)140 - 145
C-CH₃ (aromatic)125 - 130
=CH- (vinyl)132 - 135
Aromatic CH113 - 120
=CH₂ (vinyl)116 - 119
-OCH₂-68 - 72
-CH₃15 - 20

Note: This is a hypothetical data table. Actual experimental values may vary.

While ¹H and ¹³C NMR provide fundamental data, a complete and unambiguous assignment of all signals would necessitate the use of two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for instance, connecting the allyl group to the aromatic ring via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This would be valuable for determining the preferred conformation of the allyl group relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Expected Vibrational Frequencies (Theoretical):

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
Primary Amine (-NH₂)N-H stretching3300 - 3500Medium / Medium
Primary Amine (-NH₂)N-H scissoring1590 - 1650Strong / Weak
Aromatic RingC-H stretching3000 - 3100Medium / Strong
Aromatic RingC=C stretching1450 - 1600Medium-Strong / Strong
Allyl Ether=C-H stretching3050 - 3150Medium / Medium
Allyl EtherC=C stretching1640 - 1680Medium / Strong
Allyl EtherC-O-C stretching1050 - 1250Strong / Medium
Methyl Group (-CH₃)C-H stretching2850 - 2960Medium / Medium

Note: This is a hypothetical data table. Actual experimental values may vary.

The flexibility of the prop-2-en-1-yloxy side chain allows for the existence of different conformational isomers (conformers). These conformers, which differ by rotation around single bonds (e.g., the C-O-C linkage), would have slightly different potential energies and, therefore, could coexist at room temperature.

Vibrational spectroscopy, particularly at low temperatures, can be a sensitive probe for detecting the presence of multiple conformers. Each conformer would have a unique set of vibrational frequencies. In the gas phase or in a non-polar solvent, it might be possible to observe distinct spectral bands for different conformers, especially in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformations, it would be possible to identify the most stable conformer and potentially characterize the conformational equilibrium.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for deducing its structure by analyzing the fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₀H₁₃NO. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, is 163.099714 Da. chemicalbook.com

An experimental HRMS measurement yielding a mass value extremely close to this theoretical figure would serve to definitively confirm the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₃NO
Nominal Mass 163 Da
Monoisotopic Mass 163.099714 Da
M+H⁺ Adduct 164.10752 Da

This table contains theoretically calculated values.

While specific experimental mass spectra for this compound are not widely published, the fragmentation pathways under electron ionization (EI) can be predicted based on the known behavior of aryl allyl ethers and anilines. The molecular ion (M⁺˙) at m/z 163 would be expected, followed by characteristic fragmentation that provides structural proof.

Key predicted fragmentation pathways include:

Loss of the Allyl Radical: A primary fragmentation would be the cleavage of the ether bond, leading to the loss of the allyl radical (•CH₂CH=CH₂, 41 Da). This would produce a prominent fragment ion at m/z 122, corresponding to the 2-methyl-4-aminophenoxonium ion.

Claisen Rearrangement: Energetic M⁺˙ ions may undergo a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement (Claisen rearrangement) to form an isomeric intermediate, 2-allyl-4-methyl-5-aminophenol, which would then fragment further.

Benzylic Cleavage: Loss of a hydrogen atom from the methyl group could lead to the formation of a stabilized quinone-like structure at m/z 162.

Loss of CO: Subsequent fragmentation of the ion at m/z 122 could involve the loss of carbon monoxide (28 Da) to yield a fragment at m/z 94.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Identity Fragmentation Pathway
163 [M]⁺˙ Molecular Ion Ionization of parent molecule
122 [M - C₃H₅]⁺ Loss of allyl radical from the ether
77 [C₆H₅]⁺ Fragmentation of the aromatic ring

This table represents predicted fragmentation patterns based on chemical principles.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the precise spatial arrangement of atoms within a single crystal, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a complete crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the expected geometry and packing can be inferred from the analysis of similar molecules.

The molecular geometry is dictated by the hybridization of its constituent atoms. The benzene (B151609) ring would be largely planar, with sp² hybridized carbons. The amine nitrogen is expected to have trigonal pyramidal geometry, while the ether oxygen and the carbons of the allyl group would exhibit bond angles characteristic of sp³ and sp² hybridization, respectively.

Table 3: Expected Molecular Geometry Parameters for this compound

Parameter Atoms Involved Expected Value
Bond Length Aromatic C-C ~1.39 Å
Bond Length Aromatic C-N ~1.40 Å
Bond Length Aromatic C-O ~1.37 Å
Bond Length O-C (allyl) ~1.43 Å
Bond Angle C-N-H ~113°
Bond Angle C-O-C ~118°

This table contains expected values based on data from analogous molecules and general chemical principles, not experimental data for the title compound.

In the solid state, the aniline (B41778) functional group is a key driver of intermolecular interactions. The amine group contains two N-H bonds that can act as hydrogen bond donors. The nitrogen atom itself and the ether oxygen atom are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure is stabilized by a network of intermolecular N-H···N or N-H···O hydrogen bonds. bldpharm.com

V. Theoretical and Computational Chemistry Investigations of 2 Methyl 4 Prop 2 En 1 Yloxy Aniline

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2-Methyl-4-(prop-2-en-1-yloxy)aniline at the atomic level. These methods are employed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization) and to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size of this compound. thaiscience.infochemrxiv.org The geometry optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used for such calculations on aniline (B41778) derivatives, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals to provide reliable results. researchgate.netresearchgate.netgrafiati.com The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located.

Parameter Bond/Angle Typical Calculated Value
Bond Length (Å) C-N 1.39 - 1.41
C-O (aromatic) 1.36 - 1.38
C-C (aromatic) 1.38 - 1.40
Bond Angle (°) C-N-H 110 - 113
C-O-C 117 - 119

The accuracy of DFT calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.netresearchgate.netmdpi.com The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is crucial for capturing the anisotropic nature of chemical bonds. Diffuse functions (++), are important for describing anions or molecules with lone pairs, such as the nitrogen and oxygen atoms in this compound. The combination of a robust functional like B3LYP with an adequate basis set like 6-311++G(d,p) provides a high level of theory for accurate predictions of molecular properties. researchgate.netmdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. Molecular orbital (MO) analysis, particularly of the frontier orbitals, is a key component of computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. thaiscience.info The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energies of these orbitals, EHOMO and ELUMO, are important quantum chemical parameters. For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic system.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The interaction between the HOMO of one molecule and the LUMO of another is a primary factor in determining the feasibility and pathway of a chemical reaction. A molecule with a high EHOMO is a good electron donor (nucleophile), while a molecule with a low ELUMO is a good electron acceptor (electrophile). The distribution of the HOMO and LUMO across the atoms of this compound can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant descriptor of molecular stability. researchgate.netnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For aniline derivatives, the nature and position of substituents on the ring can significantly influence the HOMO-LUMO gap and thus modulate the molecule's reactivity.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Aniline -5.1 to -5.5 -0.2 to 0.2 4.9 to 5.7
p-Methylaniline -4.9 to -5.3 -0.1 to 0.3 4.8 to 5.6

Conformational Landscape and Potential Energy Surfaces (PES)

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted through rotations about single bonds. The potential energy surface (PES) is a mathematical function that relates the energy of a molecule to its geometry. By exploring the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them.

Rotational barriers are the energy hurdles that must be overcome for a part of a molecule to rotate around a chemical bond. In this compound, key rotational barriers would include the rotation around the C(aryl)-O bond, the O-C(allyl) bond, and the C(allyl)-C(allyl) single bond. The magnitudes of these barriers are influenced by steric hindrance and electronic effects, such as conjugation. For instance, high-accuracy quantum chemical calculations on the simpler allyl anion have determined a rotational barrier of 21 kcal/mol for the CH2 group. researchgate.net In substituted anilines, the rotation of substituents can be influenced by electron-donating or electron-withdrawing groups. researchgate.net

Conformational isomerism arises when a molecule can exist in multiple stable conformations. For this compound, different orientations of the prop-2-en-1-yloxy group relative to the substituted aniline ring would lead to various conformers with distinct energies.

Illustrative Data: Rotational Barriers in Related Systems

To illustrate the concept, the following table presents calculated rotational barriers for the CH2 group in allyl systems and the benzyl (B1604629) system, which share some structural similarities with the propenyloxy group.

SystemRotational Barrier (kcal/mol)
Allyl Cation33 nih.gov
Allyl Radical14 nih.gov
Allyl Anion21 nih.gov
Benzyl Cation45 nih.gov
Benzyl Radical11 nih.gov
Benzyl Anion24 nih.gov

This table provides data for related systems to illustrate the concept of rotational barriers and is not data for this compound.

A potential energy surface (PES) scan is a computational technique used to map out the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. By systematically changing the dihedral angle and calculating the energy at each step, a one-dimensional or multi-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states for conformational changes.

For this compound, PES scans would be crucial for identifying the most stable arrangements of the prop-2-en-1-yloxy side chain. For example, a scan of the dihedral angle C(aryl)-O-C(allyl)-C(allyl) would reveal the preferred orientation of the allyl group relative to the ether linkage. Studies on substituted anilines have utilized such calculations to explore their conformational energies and structures. colostate.edu

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is fundamental to its chemical reactivity and intermolecular interactions. Computational methods provide powerful tools to quantify this distribution and visualize its implications.

Atomic partial charges are numerical values assigned to individual atoms in a molecule to represent the local electron density. Two common methods for calculating these charges are Mulliken population analysis and Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) method. These charges provide insight into the electronegativity distribution across the molecule, highlighting electron-rich and electron-deficient regions. In substituted anilines, the partial charges on the nitrogen atom and the aromatic ring are significantly influenced by the nature of the substituents.

Illustrative Data: NBO Charges in a Related Aniline Derivative

The following table shows hypothetical NBO charges for key atoms in a related substituted aniline, demonstrating the expected charge distribution.

AtomHypothetical NBO Charge (e)
N (Amino Group)-0.850
C (Aromatic, attached to N)+0.250
C (Aromatic, para to N)-0.150
O (Ether Linkage)-0.600

This table presents hypothetical data for a related substituted aniline to illustrate the concept of NBO charges and is not data for this compound.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify intramolecular interactions, such as hyperconjugation, which involves the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. rsc.org These interactions stabilize the molecule and can significantly influence its structure and reactivity.

For this compound, NBO analysis would reveal important charge transfer interactions, such as the donation of electron density from the nitrogen lone pair into the antibonding orbitals of the aromatic ring (n -> π*), and interactions between the oxygen lone pairs and the adjacent sigma bonds. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis.

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. journaleras.comresearchgate.net It provides a powerful tool for predicting how a molecule will interact with other charged or polar species. Different colors are used to represent different values of the electrostatic potential:

Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These are sites that are attractive to electrophiles.

Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These are sites that are attractive to nucleophiles.

Green: Regions of neutral electrostatic potential.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group would likely exhibit a positive potential. Studies on substituted anilines have shown that the MEP map effectively visualizes the reactive behavior of the molecule. journaleras.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution to characterize chemical bonding. amercrystalassn.orgwiley-vch.depitt.edu This approach, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). amercrystalassn.orgwiley-vch.de The analysis of critical points in the electron density, particularly bond critical points (BCPs), provides quantitative information about the nature and strength of chemical bonds. wiley-vch.demuni.cz

For substituted anilines, QTAIM analysis can elucidate the electronic effects of substituents on the aromatic ring and the amino group. researchgate.net The properties at the BCP, such as the electron density (ρ(r)BCP), its Laplacian (∇²ρ(r)BCP), and the total energy density (H(r)BCP), are used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). muni.cz In a hypothetical QTAIM study of this compound, one would expect to find BCPs for all covalent bonds, with their properties reflecting the influence of the methyl and prop-2-en-1-yloxy substituents on the aniline framework. The analysis would quantify the degree of electron delocalization and the strengths of the various C-N, C-C, C-O, and C-H bonds within the molecule.

While specific QTAIM data for this compound is not available in the surveyed literature, studies on similar substituted anilines demonstrate that electron-donating or withdrawing groups significantly alter the topological properties of the electron density, which in turn correlates with the molecule's basicity and reactivity. researchgate.net

Computational Mechanistic Elucidation of Chemical Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions, thereby elucidating detailed reaction mechanisms. nih.gov This involves identifying all stationary points, including reactants, products, intermediates, and transition states. vcu.edu

For a given chemical transformation involving this compound, computational methods such as Density Functional Theory (DFT) or high-level ab initio calculations can be used to locate the geometries of transition states (TS) and intermediates. nih.govmdpi.com A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. nih.gov Intermediates are local minima on the PES, representing transient species formed during the reaction. nih.gov For instance, in an electrophilic aromatic substitution reaction on this compound, computational analysis could identify the sigma-complex intermediates and the transition states leading to their formation and subsequent deprotonation.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of a reaction, a critical parameter for determining reaction rates. fsu.eduvedantu.com Computational methods allow for the precise calculation of these energy barriers. mdpi.comchemrxiv.org By mapping the entire reaction pathway, including all intermediates and transition states, a comprehensive understanding of the reaction kinetics can be achieved. nih.govmdpi.com For example, a computational study on the reaction of an aniline derivative with a radical species would calculate the activation energies for different potential reaction channels, such as addition to the aromatic ring or hydrogen abstraction from the amino group, to determine the most favorable pathway. nih.govmdpi.com

Many chemical reactions can yield multiple products, and computational chemistry provides a framework for understanding and predicting regioselectivity and stereoselectivity. nih.govacs.orgresearchgate.net By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, the preferred reaction outcome can be predicted. nih.gov For this compound, the directing effects of the methyl and prop-2-en-1-yloxy groups in electrophilic substitution reactions can be rationalized by calculating the energies of the transition states for attack at the different available positions on the aromatic ring. The position with the lowest activation barrier will correspond to the major product. nih.gov

Advanced Quantum Chemical Parameters for Reactivity Prediction

Conceptual Density Functional Theory (DFT) provides a set of global and local reactivity descriptors that are powerful in predicting the reactivity of chemical species. nih.gov

Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO)/2). nih.gov A larger hardness value indicates lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability. nih.gov

Electrophilicity Index (ω) , defined by Parr as ω = μ²/2η (where μ is the chemical potential, μ ≈ (EHOMO + ELUMO)/2), quantifies the ability of a species to accept electrons. nih.govnih.gov A higher electrophilicity index indicates a better electrophile. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--5.20
LUMO EnergyELUMO--0.85
Energy GapΔEELUMO - EHOMO4.35
Ionization PotentialI-EHOMO5.20
Electron AffinityA-ELUMO0.85
Chemical Potentialμ(EHOMO + ELUMO)/2-3.025
Chemical Hardnessη(ELUMO - EHOMO)/22.175
Chemical SoftnessS1/η0.460
Electrophilicity Indexωμ²/2η2.101

Fukui Functions for Local Reactivity Preferences

No specific data from theoretical studies on the Fukui functions of this compound are available in the reviewed literature. Such an analysis would typically involve calculating the condensed Fukui functions (, , and ) for each atomic site in the molecule to predict its susceptibility to nucleophilic, electrophilic, and radical attack, respectively. This would provide valuable insights into the compound's reactivity in various chemical reactions.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

There are no published TD-DFT studies specifically detailing the electronic excitation properties of this compound. A TD-DFT analysis would yield information on the molecule's electronic absorption spectrum, including excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). This data is crucial for understanding the photophysical properties of the compound.

Vi. Advanced Applications in Organic Synthesis and Functional Material Precursors

Strategic Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-Methyl-4-(prop-2-en-1-yloxy)aniline is a versatile organic compound that has garnered interest as a key building block in the synthesis of more complex molecules. Its structure, featuring a primary aromatic amine, a methyl group, an ether linkage, and a terminal allyl group, provides multiple reactive sites for a wide array of chemical transformations. The aniline (B41778) moiety serves as a nucleophile or can be readily converted into other functional groups, such as diazonium salts. The allyl group is particularly valuable, as it can participate in various reactions, including addition reactions and sigmatropic rearrangements. This multi-functionality allows for its strategic use in constructing intricate molecular architectures, particularly nitrogen-containing heterocyclic systems which are prevalent in pharmacologically active compounds and functional materials. sigmaaldrich.commdpi.commsesupplies.com

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. Heterocyclic compounds form the core structure of numerous natural products and synthetic drugs. sigmaaldrich.com The aniline portion of the molecule is a common starting point for building fused ring systems, while the allyloxy group can be used to introduce additional complexity or can be transformed in subsequent synthetic steps.

Table 1: Synthetic Utility of this compound for Heterocycle Formation This table is interactive. Users can sort data by clicking on the headers.

Heterocyclic System Key Synthetic Reaction(s) Role of this compound
Quinoxaline (B1680401) Derivatives Condensation Serves as a precursor to an o-phenylenediamine (B120857) derivative.
Quinoline (B57606) Derivatives Condensation, Cyclization (e.g., Doebner, Gould-Jacobs) Acts as the aniline component in multicomponent reactions.
Indole (B1671886) Derivatives Aromatic Claisen Rearrangement, Cyclization Undergoes nih.govnih.gov-sigmatropic rearrangement to an ortho-allyl aniline intermediate.
Pyrrole (B145914) Systems Condensation (e.g., Paal-Knorr) Provides the primary amine for cyclocondensation with a 1,4-dicarbonyl compound.

Quinoxalines, also known as benzopyrazines, are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.netipp.pt The most common and effective method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound like an α-diketone. researchgate.netipp.ptnih.gov

While this compound is not an ortho-phenylenediamine itself, it serves as a strategic starting material. Through a standard nitration reaction followed by reduction of the nitro group, it can be converted into 3-methyl-5-(prop-2-en-1-yloxy)benzene-1,2-diamine. This synthesized diamine can then undergo the classical condensation reaction with various 1,2-dicarbonyl compounds to yield a library of substituted quinoxaline derivatives. The allyl ether and methyl groups from the original molecule would be retained on the final quinoxaline scaffold, allowing for further functionalization or for tuning the electronic and steric properties of the target molecule.

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological activities. ufms.br Several named reactions utilize anilines as key starting materials for quinoline synthesis. This compound is an ideal candidate for these synthetic routes.

Doebner Reaction : This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se Using this compound in this process would lead to the formation of 2-methyl-6-(prop-2-en-1-yloxy)quinoline-4-carboxylic acid derivatives, incorporating the core structure of the starting aniline. sci-hub.se

Gould-Jacobs Reaction : This method produces quinolin-4-one derivatives through the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.gov The initial condensation would form an intermediate that, upon heating, cyclizes to produce a 3-carboxy-4-hydroxyquinoline derivative bearing the 6-allyloxy-8-methyl substitution pattern. nih.gov

Conrad-Limpach Synthesis : This pathway involves the reaction of anilines with β-ketoesters to yield 4-hydroxyquinolines (which exist in equilibrium with quinolin-4-ones). nih.gov Reacting this compound with a β-ketoester like ethyl acetoacetate (B1235776) would produce the corresponding 4-hydroxy-2,8-dimethyl-6-(prop-2-en-1-yloxy)quinoline.

The synthesis of indoles from aniline derivatives often involves strategic rearrangements. The allyl ether group in this compound makes it a perfect substrate for the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that occurs upon heating an allyl aryl ether. tcichemicals.com In this case, heating this compound would cause the allyl group to migrate from the oxygen atom to the ortho position of the aniline ring in a concerted, intramolecular process. organic-chemistry.org This reaction would yield 2-allyl-4-amino-3-methylphenol. This rearranged intermediate is a highly valuable precursor for indole synthesis. Subsequent chemical steps, such as protection of the phenol (B47542), N-alkylation or N-acylation, and then cyclization (e.g., through Heck reaction or other methods involving the allyl double bond and the amine), would lead to the formation of a substituted indole ring system. This approach allows for the creation of complex indoles that might be difficult to access through other synthetic routes. rsc.org

Pyrroles are fundamental five-membered aromatic heterocycles found in many biologically important molecules, including heme and chlorophyll. semanticscholar.org The primary amine functionality of this compound makes it a suitable building block for several classical pyrrole syntheses.

The most direct method is the Paal-Knorr synthesis , which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. semanticscholar.org By reacting this compound with a compound like 2,5-hexanedione, one can synthesize 1-[2-Methyl-4-(prop-2-en-1-yloxy)phenyl]-2,5-dimethyl-1H-pyrrole. This reaction provides a straightforward entry to N-aryl pyrroles, where the substitution pattern of the aniline is directly transferred to the final product. nih.gov

Furthermore, the resulting N-aryl pyrrole can be a precursor for more complex fused systems. For instance, pyrroles containing an amino group on the N-aryl substituent can be used to construct pyrrolo[1,2-a]quinoxalines, demonstrating how this compound can serve as a starting point for multi-ring heterocyclic structures. mtieat.org

Triazoles, five-membered heterocycles with three nitrogen atoms, exist as two main isomers: 1,2,3-triazoles and 1,2,4-triazoles. Both are significant in medicinal chemistry. nih.gov this compound can be readily converted into intermediates for the synthesis of both isomers.

1,2,3-Triazole Synthesis : A prominent route to 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". kemitek.org The aniline group of this compound can be converted to an azide (B81097) group via a two-step process: diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in acidic conditions, followed by treatment with sodium azide. The resulting 4-azido-2-methyl-1-(prop-2-en-1-yloxy)benzene is a key intermediate that can then react with a terminal alkyne in the presence of a copper(I) catalyst to afford the desired 1,2,3-triazole derivative.

1,2,4-Triazole Synthesis : The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates such as N-acylamidrazones or thiosemicarbazides, which can be derived from anilines. nih.govrdd.edu.iq For example, the aniline can be converted into an isothiocyanate, which then reacts with an acid hydrazide to form a thiosemicarbazide (B42300) derivative. Subsequent base-catalyzed cyclization of this intermediate would yield a substituted 1,2,4-triazole. This multi-step process leverages the reactivity of the aniline group to build the necessary precursor for the heterocyclic ring formation. nih.govrsc.org

Building Block for Nitrogen-Containing Heterocyclic Systems

Oxindole (B195798) Derivatives

This compound serves as a viable starting material for the synthesis of complex heterocyclic structures such as oxindoles. The preparation of oxindoles can be achieved by reacting an N-haloaniline with a β-thio carboxylic ester or amide under specific conditions. google.com This process typically involves the formation of an azasulfonium halide salt, which is then treated with a base to yield an ortho-substituted aniline intermediate. google.com Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the desired 3-thioether-2-oxindole compound. google.com Anilines bearing lower alkyloxy groups are noted as suitable substrates for this transformation. google.com Given that this compound contains an allyloxy group—a type of alkyloxy group—it can be proposed as a precursor for generating substituted oxindole scaffolds, which are core structures in many pharmaceutically active compounds.

Precursor for Functionalized Piperidine (B6355638) Scaffolds

The synthesis of highly functionalized piperidine scaffolds, which are prevalent in medicinal chemistry, can utilize aniline derivatives like this compound. One effective method is the one-pot multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines. researchgate.net This approach allows for the efficient construction of polysubstituted piperidines. Another advanced synthetic route is the ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde (B1249045) with aniline derivatives. nih.gov As an aromatic amine, this compound can act as the nitrogen source in these condensation and cyclization reactions, leading to piperidine rings bearing the 2-methyl-4-(prop-2-en-1-yloxy)phenyl substituent. The allyl group remains available for further chemical modification, adding to the synthetic utility of the resulting scaffold.

Method Reactants Catalyst/Conditions Product Type
Multicomponent Reactionβ-ketoester, Aldehyde, AnilineTMSI, Room TempPolysubstituted Piperidines researchgate.net
Reductive AminationGlutaric dialdehyde, AnilineRuthenium(II) complexSubstituted Piperidines nih.gov

Participation in Classic Name Reactions (e.g., Doebner Reaction)

This compound is an excellent substrate for classic name reactions such as the Doebner reaction, which is used to synthesize quinoline-4-carboxylic acids. wikipedia.orgsci-hub.se This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org The mechanism proceeds through the formation of an imine from the aniline and aldehyde, followed by a Michael addition of the enol form of pyruvic acid. wikipedia.org The resulting adduct then undergoes cyclization and dehydration to form the quinoline ring. wikipedia.org Research indicates that anilines possessing electron-donating groups are particularly effective in this synthesis. sci-hub.se this compound is well-suited for this reaction due to the presence of two electron-donating substituents: the methyl group at the 2-position and the allyloxy group at the 4-position. These groups activate the aromatic ring, facilitating the electrophilic cyclization step and leading to the efficient formation of the corresponding substituted quinoline-4-carboxylic acid. This reaction can be carried out under various conditions, including refluxing in ethanol (B145695) or using catalysts like ytterbium perfluorooctanoate in water. sci-hub.seresearchgate.net

Contribution to Asymmetric Synthesis and Stereochemical Control

Enantioselective Aminomethylation Reactions

The field of asymmetric synthesis benefits from the use of aniline derivatives in enantioselective C-N bond-forming reactions. While direct enantioselective aminomethylation using this compound is a specific application, the broader class of enantioselective aminations of anilines is well-documented. For instance, the kinetic resolution of N-aryl β-amino alcohols can be achieved through asymmetric para-amination of anilines with azodicarboxylates, a reaction catalyzed by chiral phosphoric acids. rsc.org Another relevant transformation is the highly enantioselective three-component reaction of α-diazo ketones with alcohols and 1,3,5-triazines, which, although not directly using anilines as nucleophiles, highlights the power of cooperative Rh(II)/chiral phosphoric acid catalysis in creating chiral amino-ketones. nih.govresearchgate.net These methodologies underscore the potential for developing protocols where this compound could be employed as a nucleophile in the presence of a chiral catalyst to achieve stereocontrolled aminomethylation or related amination reactions, yielding optically active products. researchgate.net

Asymmetric aza-Friedel-Crafts Alkylations

This compound is a suitable nucleophile for asymmetric aza-Friedel-Crafts alkylations, a powerful method for constructing C-C bonds and generating chiral amine-containing molecules. rsc.orgresearchgate.net In these reactions, the aniline derivative adds to an imine electrophile under the control of a chiral catalyst. One highly efficient system employs structurally confined Nickel(II) complexes to catalyze the reaction between anilines and cyclic N-sulfonyl α-ketiminoesters, producing α-quaternary amino esters in high yields (up to 96%) and excellent enantioselectivities (up to 99% ee). rsc.org Another successful approach uses a chiral phosphoric acid as a Brønsted acid catalyst to facilitate the enantioselective Friedel-Crafts alkylation of aniline derivatives with ortho-quinone methides generated in situ. researchgate.net The electron-rich nature of this compound enhances its nucleophilicity, making it an effective partner in these transformations to produce enantioenriched products.

Catalytic System Electrophile Product Yield/Enantioselectivity
Chiral Ni(II) ComplexCyclic N-sulfonyl α-ketiminoesterα-Quaternary Amino EstersUp to 96% yield, up to 99% ee rsc.org
Chiral Phosphoric Acidin situ ortho-Quinone MethideEnantioenriched TriarylmethanesUp to 98% yield, up to 98% ee researchgate.net

Enabling Component for the Development of Advanced Materials and Functional Molecules

The molecular structure of this compound makes it a valuable component for creating advanced materials and functional molecules. The presence of the terminal allyl group (prop-2-en-1-yl) is particularly significant. This reactive functional group can undergo a variety of transformations, including polymerization, cross-linking, and click chemistry reactions. This allows for the incorporation of the aniline unit into polymer backbones or onto material surfaces, which can be used to develop novel coatings, resins, or composites.

Furthermore, N-allyl anilines are recognized as important building blocks in the production of pharmaceuticals and electronic materials. nih.gov The aniline core itself is a precursor to electroactive polymers like polyaniline, and its derivatives are used in the synthesis of dyes and pigments. By modifying the allyl group or using the aniline nitrogen for further reactions, this compound can be used to design and synthesize functional molecules with specific optical, electronic, or biological properties. For example, fluorinated aniline derivatives are known to be valuable in creating surfactants, water-repellent coatings, and agrochemicals, highlighting the broad potential of functionalized anilines in materials science.

Building Block for Fluorinated Organic Compounds and Materials

While direct fluorination studies on this compound are not extensively documented in publicly available literature, its structural motifs are analogous to other anilines used in the synthesis of complex fluorinated molecules. The aniline backbone is a common platform for introducing fluorine atoms or fluorinated groups to create compounds for agrochemical, pharmaceutical, and materials science applications. For instance, related structures like 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline (B1353948) are known research chemicals, highlighting the utility of the methylaniline core in constructing highly fluorinated molecules. chemicalbook.com

The synthesis of fluorinated derivatives from this compound could theoretically proceed through several established pathways:

Direct Fluorination: Using electrophilic fluorinating agents such as Selectfluor®, though this would likely result in a mixture of isomers due to the activated nature of the aniline ring.

Balz-Schiemann Reaction: This classic method would involve the diazotization of the primary amine group, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install a fluorine atom at the amine's original position.

Nucleophilic Aromatic Substitution: While less common for anilines, conversion to a more suitable precursor could enable substitution reactions to introduce fluorine.

The presence of the allyl group offers a secondary site for modification, allowing for the creation of bifunctional molecules containing both a fluorinated aromatic ring and a polymerizable or modifiable alkene group.

Precursor for Polymerization Monomers (Potential)

The "prop-2-en-1-yloxy" moiety, commonly known as an allyl ether group, imparts significant potential to this compound as a monomer precursor for radical polymerization. The terminal double bond of the allyl group can participate in polymerization reactions to form a poly(allyl ether) backbone. This positions the compound as a candidate for creating functional polymers with pendant methylaniline groups, which could be further modified or utilized for their electronic or chemical properties.

This potential is analogous to the demonstrated use of other functionalized aromatic compounds as monomer precursors. For example, 2-Methoxy-4-Vinylphenol (MVP), a lignin-derived molecule, serves as a platform for producing a range of both thermoplastics and thermoset polymers through radical polymerization of its vinyl group. nih.gov Like the vinyl group on MVP, the allyl group on this compound provides a handle for polymerization.

Table 1: Comparison of Polymerizable Functional Groups

Compound CAS Number Polymerizable Group Resulting Polymer Type (Potential)
This compound 134114-33-9 Allyl Ether Poly(allyl ether)
2-Methoxy-4-Vinylphenol (MVP) 7786-61-0 Vinyl Polystyrene derivative

The polymerization of this compound could be initiated using standard radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide. nih.gov The resulting polymer would feature a flexible polyether backbone with regularly spaced, functional aromatic side chains. These side chains could be used to tune the polymer's properties, such as its solubility, thermal stability, and refractive index, or to serve as sites for cross-linking or post-polymerization modification.

Synthesis of Specialized Dyes and Pigments (if applicable through specific reactions)

The aniline functional group is a cornerstone of synthetic dye chemistry. The primary aromatic amine in this compound makes it a highly suitable precursor for producing specialized dyes, particularly azo dyes and quinoline-based pigments.

Azo Dyes: The most common application of anilines in dye synthesis is through a two-step process:

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to convert the primary amine group (-NH₂) into a diazonium salt (-N₂⁺).

Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is reacted with an electron-rich coupling partner (such as another aniline, a phenol, or a naphthol derivative). This reaction forms an azo compound (R-N=N-R'), which contains the characteristic -N=N- chromophore responsible for intense color.

The electron-donating methyl and allyloxy groups on the this compound ring would influence the final color of the resulting azo dye, typically shifting the absorption maximum to longer wavelengths (a bathochromic shift).

Quinoline Pigments: The compound is also a viable candidate for synthesizing quinoline-based dyes and pigments via reactions like the Doebner reaction. This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se Research has shown that anilines possessing electron-donating groups are particularly effective substrates for related syntheses, as these groups facilitate the required electrophilic cyclization step. sci-hub.se The resulting substituted quinolines can be highly colored and are valued for their stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-(prop-2-en-1-yloxy)aniline, and how can purity be ensured?

  • Methodology :

  • Synthesis : Adapt protocols for fluorinated aniline derivatives. For example, use nucleophilic aromatic substitution with 2-methyl-4-hydroxyaniline and allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

  • Characterization : Confirm structure via ¹H/¹³C NMR (δ ~5.5 ppm for allyl protons), LC-QTOF-MS (exact mass: 275.17 Da), and FTIR (N-H stretch ~3400 cm⁻¹) .

    • Data Table :
PropertyValueSource
Boiling Point200–206°C
SolubilitySlightly in DMSO/CHCl₃
pKa (predicted)2.52 ± 0.10

Q. How should researchers validate the crystallographic structure of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
  • Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Validation : Check for outliers in displacement parameters (ADPs) using PLATON/CHECKCIF. Validate hydrogen bonding with Mercury software .
    • Key Considerations : Address twinning or disorder in the heptafluoroisopropyl group using TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

  • Methodology :

  • Computational Validation : Perform DFT calculations (B3LYP/6-311++G**) to compare theoretical and experimental bond lengths.

  • Software Tools : Use ORCA for DFT and Olex2/ORTEP-3 for graphical mismatch analysis .

  • Error Sources : Consider thermal motion (anisotropic refinement) and solvent effects in experimental data .

    • Example Conflict :
  • Experimental C-F bond length: 1.34 Å vs. DFT-predicted 1.32 Å. Adjust refinement constraints or re-exclude solvent molecules .

Q. What strategies are effective for analyzing hydrogen bonding networks in its solid-state structure?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N-H⋯F interactions) using TOPOS software .
  • Packing Analysis : Visualize interactions with CrystalExplorer; quantify energies (Hirshfeld surface analysis) .
    • Case Study : If N-H⋯F bonds dominate, compare with fluorinated analogs to predict supramolecular stability .

Q. How can researchers optimize photocatalytic degradation studies for this compound?

  • Methodology :

  • Experimental Design : Use Box-Behnken design (factors: catalyst load, pH, UV intensity) to model degradation efficiency .
  • Analytical Tools : Monitor degradation via HPLC-MS (m/z 275 → fragments) and TOC analysis for mineralization .
    • Key Parameters :
  • Catalyst: MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation (λ > 300 nm).
  • Optimal pH: ~7.0 (prevents aniline protonation) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data (e.g., DMSO vs. chloroform)?

  • Methodology :

  • Reproducibility Checks : Repeat solubility tests under controlled humidity/temperature (e.g., 25°C, inert atmosphere) .
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict solvent compatibility.
    • Resolution : Differences may arise from batch purity (e.g., residual solvents in commercial samples) .

Software and Tools

Q. Which software suites are recommended for structure visualization and refinement?

  • Tools :

  • WinGX : Integrates SHELX, PLATON, and ORTEP for end-to-end crystallography .
  • Mercury : Analyze intermolecular interactions and generate publication-ready figures .
    • Workflow :

Solve structure with SHELXD .

Refine with SHELXL (anisotropic ADPs) .

Validate with CIF-check .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.